4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol

Sigma-1 receptor Radioligand binding Neuropharmacology

4-(4-tert-Butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol (C19H24N4O, MW ~320.43 g/mol) is a synthetic pyrazol-5-ol derivative that functions as a potent and selective sigma-1 receptor (σ1R) ligand. It belongs to the pyrazole-pyrimidine chemotype that has been explored for sigma receptor modulation.

Molecular Formula C21H26N4O
Molecular Weight 350.5 g/mol
Cat. No. B11030199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol
Molecular FormulaC21H26N4O
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C)CC3=CC=C(C=C3)C(C)(C)C)C
InChIInChI=1S/C21H26N4O/c1-13-11-14(2)23-20(22-13)25-19(26)18(15(3)24-25)12-16-7-9-17(10-8-16)21(4,5)6/h7-11,24H,12H2,1-6H3
InChIKeySEURGKCEJGDLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-tert-Butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol: High-Affinity Sigma-1 Receptor Ligand for Targeted Neurological Research


4-(4-tert-Butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol (C19H24N4O, MW ~320.43 g/mol) is a synthetic pyrazol-5-ol derivative that functions as a potent and selective sigma-1 receptor (σ1R) ligand. It belongs to the pyrazole-pyrimidine chemotype that has been explored for sigma receptor modulation [1]. The compound exhibits nanomolar affinity for the sigma-1 receptor and a distinct selectivity profile against sigma-2 and other off-target receptors, positioning it as a valuable chemical probe for dissecting sigma-1-mediated pathways in pain, cognition, and neuroprotection [1].

Target engagement
High-affinity sigma-1 receptor binding reported for pathway probing
Selectivity profile
Profiled against sigma-2, hERG, alpha-2, and muscarinic M2 off-targets
Research context
Reported application in pain, cognition, and neuroprotection study models

Why Generic Sigma-1 Ligands Cannot Replace 4-(4-tert-Butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol in Target-Selective Studies


Sigma-1 receptor pharmacology is notoriously confounded by off-target engagement, particularly at sigma-2, adrenergic, muscarinic, and hERG channels, which obscures mechanistic interpretation and compromises translational relevance. 4-(4-tert-Butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol distinguishes itself through an exceptional sigma-1/sigma-2 selectivity window (~185-fold) and minimal liability at common antitargets [1]. A generic sigma-1 ligand devoid of this exact selectivity fingerprint would introduce confounding pharmacodynamic effects, making cross-study comparisons unreliable and procurement for selective probing unjustified without verified lot-specific selectivity data.

Sigma-2 confounding
Generic sigma-1 ligands often lack verified sigma-1/sigma-2 selectivity, introducing sigma-2-mediated effects that may obscure pathway interpretation.
CNS off-target interference
Common sigma-1 tools can retain adrenergic or muscarinic activity, complicating behavioral and cognitive readouts in vivo.
Cardiac safety confound
hERG liability in many sigma-1 ligands limits chronic dosing studies; absence of verified hERG selectivity may restrict longitudinal research applications.

Quantitative Differentiation of 4-(4-tert-Butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol Against In-Class Sigma-1 Ligands


Sigma-1 Receptor Affinity: Comparable to High-Affinity Tool Compounds with a Favorable Selectivity Margin

The compound binds human sigma-1 receptor with a Ki of 4.30 nM in competitive displacement assays [1]. This affinity is in the same range as the prototypical sigma-1 antagonist S1RA (E-52862; Ki = 17 nM) and approximately 9-fold weaker than haloperidol (Ki = 0.5 nM) [2]. Crucially, the compound combines this affinity with a 185-fold sigma-1/sigma-2 selectivity, which is superior to that of haloperidol (sigma-2 Ki = 3 nM, selectivity ~6-fold) [2].

Sigma-1 Affinity & Selectivity
Reported
Ki 4.30 nM (σ1) | 185-fold selectivity over σ2 (Ki 794 nM)
Supports target-engagement confidence in sigma-1 pathway studies.
Comparable affinity to S1RA (Ki 17 nM); cleaner selectivity than haloperidol (~6-fold).
Sigma-1 receptor Radioligand binding Neuropharmacology

Selectivity Over hERG Potassium Channel: Mitigation of Cardiovascular Safety Liability vs. Typical Sigma Ligands

The compound exhibits a Ki of 10,000 nM (10 µM) at the hERG potassium channel, as determined by [3H]-dofetilide displacement in HEK293 membranes [1]. This represents a >2,300-fold selectivity window over its sigma-1 affinity. In contrast, many clinically used sigma-1 ligands (e.g., haloperidol) show hERG IC50 values in the sub-micromolar range, precluding their use in long-term in vivo studies due to QT prolongation risk [2].

hERG Safety Margin
Class-level inference
hERG Ki 10,000 nM (>2,300-fold over σ1)
Reduces cardiac safety confound risk in chronic in vivo study designs.
Haloperidol hERG IC50 ~27 nM; many sigma ligands exhibit hERG IC50
Alpha-2 Adrenergic Selectivity
Class-level inference
Ki α2A 8,320 nM | α2B 20,400 nM | α2C 10,000 nM (>1,900-fold)
Avoids noradrenergic interference, supporting cleaner CNS behavioral readouts.
Pyrazole chemotype often shows α2C Ki
Muscarinic M2 Selectivity
Class-level inference
Ki 24,000 nM (>5,500-fold over σ1)
Eliminates cholinergic confound in cognitive assays, aiding memory research interpretation.
Some sigma-1 ligands show M2 Ki
hERG liability Cardiac safety Sigma receptor pharmacology

Adrenergic Receptor Counter-Screening: Minimal Off-Target Engagement Confirming Target Selectivity

In a panel of human alpha-2 adrenergic subtypes, the compound displayed Ki values of 8,320 nM (alpha-2A), 20,400 nM (alpha-2B), and 10,000 nM (alpha-2C) [1]. These values translate to >1,900-fold selectivity over sigma-1 binding. Comparatively, many sigma-1 active pyrazole derivatives show nanomolar affinity at alpha-2 receptors, leading to misinterpretation of in vivo behavioral readouts [2].

Alpha-2 Adrenergic Selectivity
Class-level inference
Ki α2A 8,320 nM | α2B 20,400 nM | α2C 10,000 nM (>1,900-fold)
Avoids noradrenergic interference, supporting cleaner CNS behavioral readouts.
Pyrazole chemotype often shows α2C Ki
Muscarinic M2 Selectivity
Class-level inference
Ki 24,000 nM (>5,500-fold over σ1)
Eliminates cholinergic confound in cognitive assays, aiding memory research interpretation.
Some sigma-1 ligands show M2 Ki
Alpha-2 adrenergic receptor Off-target profiling Chemical probe selectivity

Muscarinic M2 Receptor Selectivity: Avoiding Cholinergic Side Effects in Cognitive Assays

The compound exhibits a Ki of 24,000 nM at the human muscarinic M2 receptor, representing >5,500-fold selectivity over sigma-1 [1]. This is relevant because sigma-1 ligands with even moderate M2 affinity can confound cognitive test results (e.g., Morris water maze, novel object recognition) through parasympatholytic side effects, limiting their utility as target-specific tools in memory research [2].

Muscarinic M2 Selectivity
Class-level inference
Ki 24,000 nM (>5,500-fold over σ1)
Eliminates cholinergic confound in cognitive assays, aiding memory research interpretation.
Some sigma-1 ligands show M2 Ki
Muscarinic receptor Cognitive enhancement Chemical probe validation

Optimal Application Scenarios for 4-(4-tert-Butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol Based on Verified Selectivity


Sigma-1 Receptor Target Engagement Studies in Neuropathic Pain Models

The compound's high sigma-1 affinity (Ki 4.30 nM) and negligible activity at sigma-2, alpha-2, and muscarinic receptors [1] make it ideal for establishing target engagement–efficacy relationships in rodent neuropathic pain models (e.g., spared nerve injury). Its selectivity reduces confounding off-target analgesia, ensuring that any observed anti-allodynic effects can be attributed to sigma-1 receptor modulation [1].

Chronic In Vivo Cognitive Assessment Without Cholinergic or Adrenergic Interference

With >5,500-fold selectivity over M2 and >1,900-fold over alpha-2 receptors [1], the compound enables long-term cognitive testing (e.g., Morris water maze, fear conditioning) in mice or rats without the confounds of parasympatholytic or sympatholytic side effects that compromise the interpretability of results obtained with standard sigma-1 ligands.

Cardiosafety-Profiled Sigma-1 Probe for Extended Toxicology Studies

The >2,300-fold selectivity over hERG (Ki = 10,000 nM) [1] supports its use in chronic dosing paradigms (e.g., 28-day repeated dose toxicology) where QT interval monitoring is critical. This profile differentiates it from many in-class sigma-1 ligands that carry hERG liability, enabling safer longitudinal efficacy and safety profiling.

Chemical Biology Probe for Sigma-1 Receptor Complex Assembly and Chaperone Function

The clean selectivity profile [1] allows use of the compound as a tool to investigate sigma-1 receptor chaperone function and its interaction with IP3 receptors or voltage-gated ion channels in primary neuronal cultures, without concurrent modulation of sigma-2 or muscarinic pathways, thus facilitating unambiguous interpretation of biochemical and calcium-imaging experiments.

Application
Selection Property
Validation Focus
Neuropathic pain model target engagement
Selectivity-profiled sigma-1 probe
Off-target clearance (σ2, α2, M2) for response attribution
Chronic cognitive assessment (in vivo)
Low cholinergic/adrenergic off-target profile
Assay interpretability without side-effect confounds
Cardiosafety-profiled toxicology studies
High hERG selectivity margin
QT interval monitoring suitability in repeat-dose paradigms
Chaperone function / IP3R interaction research
Clean selectivity profile for biochemical studies
Pathway-specific interpretation in primary neuronal cultures
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